molecular formula C20H18N2O2 B5547419 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide

4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide

Cat. No. B5547419
M. Wt: 318.4 g/mol
InChI Key: JNSDYXPSXIKRJT-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is a chemical compound with the linear formula C22H21N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of 4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is characterized by a linear formula of C22H21N3O3 . The molecular weight of this compound is 375.431 .

Scientific Research Applications

  • Crystalline Covalent Organic Frameworks : Hydrazone bonds, similar to those in 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been used to create new types of covalent organic frameworks (COFs). These COFs, such as COF-42 and COF-43, are highly crystalline, chemically and thermally stable, and feature permanent porosity. They expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

  • Fluorescent Amino Acid Derivatives : Compounds related to this compound have been used to create fluorescent analogs of haptens and amino acids. These compounds exhibit intense and pH-sensitive emission bands, which might be useful for monitoring cellular compartments of different pH (Kóczán et al., 2001).

  • Oxovanadium(V) Complexes : Hydrazone ligands, similar in structure to this compound, have been used to synthesize oxovanadium(V) complexes. These complexes have shown effective catalytic properties for sulfoxidation reactions (Wang et al., 2013).

  • Electrochemical Reduction of α-NH-Quinones : Studies have shown the importance of hydrogen bonding in the electrochemical reduction of α-NH-quinones, which are structurally related to this compound. This research can lead to insights into the control of protonation steps in such chemical processes (Macías-Ruvalcaba et al., 2004).

  • Determination of EROD Activity by PAHs : The study of the ethoxy resorufin dealkylase (EROD) inducing potency of polycyclic aromatic hydrocarbons (PAHs) can provide insights into the biological activity of related compounds (Bosveld et al., 2002).

  • Synthesis and Characterization in Organic Chemistry : Various derivatives of benzohydrazide, a compound structurally similar to this compound, have been synthesized and characterized, providing useful insights into their chemical properties and potential applications (El‐Gammal et al., 2021).

properties

IUPAC Name

4-ethoxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-2-24-19-11-9-17(10-12-19)20(23)22-21-14-15-7-8-16-5-3-4-6-18(16)13-15/h3-14H,2H2,1H3,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSDYXPSXIKRJT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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